![molecular formula C13H14BrN3 B5649364 2-(4-bromophenyl)-N,N,6-trimethyl-4-pyrimidinamine](/img/structure/B5649364.png)
2-(4-bromophenyl)-N,N,6-trimethyl-4-pyrimidinamine
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Overview
Description
Synthesis Analysis
The compound "2-(4-bromophenyl)-N,N,6-trimethyl-4-pyrimidinamine" and related compounds can be synthesized through various methods. One approach involves the cyclometalation of 2-(4-bromophenyl)pyridine complexes, leading to the synthesis of cyclopalladated and cyclometalated complexes with significant yields and potential applications in coupling reactions (Xu et al., 2014). Another method involves a multi-step synthesis process starting from commercially available methyl 2-(4-bromophenyl) acetate, demonstrating a feasible synthetic pathway for such compounds (Hou et al., 2016).
Molecular Structure Analysis
The molecular structure of related bromophenyl compounds has been extensively characterized using techniques like X-ray diffraction, revealing detailed structural information and intermolecular interactions. These studies provide insights into the geometry and electronic structure of the compounds, facilitating their application in various fields (Demircioğlu et al., 2019).
Chemical Reactions and Properties
2-(4-Bromophenyl)-N,N,6-trimethyl-4-pyrimidinamine participates in diverse chemical reactions, owing to its active bromine atom and pyrimidine ring. These reactions include coupling reactions and the formation of complex structures with potential applications in organic synthesis and material science. The electrophilic nature of the bromine atom allows for substitution reactions, leading to a variety of derivatives with different properties (Bhaumik et al., 2010).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are influenced by the pyrimidine core and the substituents on the phenyl ring. These properties are critical for their application in material science and pharmaceuticals. The crystalline structure and intermolecular interactions play a significant role in determining these physical properties (Guan et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are key factors in the application of these compounds. The presence of the bromophenyl group and pyrimidine ring contributes to their reactivity towards nucleophiles and electrophiles. These properties are essential for their use in synthetic organic chemistry and the development of new materials and pharmaceuticals (Wu et al., 2006).
properties
IUPAC Name |
2-(4-bromophenyl)-N,N,6-trimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3/c1-9-8-12(17(2)3)16-13(15-9)10-4-6-11(14)7-5-10/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANCALIVNOYXDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)Br)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N,N,6-trimethylpyrimidin-4-amine |
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